molecular formula C18H15ClN2O2 B408913 8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B408913
M. Wt: 326.8g/mol
InChI Key: NJPIZHHLAIMUSN-UHFFFAOYSA-N
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Description

8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound with a unique structure that includes a chloro group, a nitrophenyl group, and a tetrahydrocyclopentaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves a multi-step process. One common method is the three-component condensation reaction, which involves the reaction of an aromatic amine, an aldehyde, and cyclopentadiene. This reaction is followed by subsequent N-trifluoroacetylation to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to the presence of both a chloro and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8g/mol

IUPAC Name

8-chloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H15ClN2O2/c19-11-8-9-16-15(10-11)12-5-3-6-13(12)18(20-16)14-4-1-2-7-17(14)21(22)23/h1-5,7-10,12-13,18,20H,6H2

InChI Key

NJPIZHHLAIMUSN-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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